molecular formula C19H24N2 B5860200 1-benzyl-4-(4-methylbenzyl)piperazine

1-benzyl-4-(4-methylbenzyl)piperazine

Cat. No.: B5860200
M. Wt: 280.4 g/mol
InChI Key: UZIYLIRBEDSOPG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylbenzyl)piperazine is a synthetic organic compound belonging to the benzylpiperazine class, which has shown significant value in preclinical neuroscience and pharmaceutical research . Piperazine derivatives are investigated for their potential to interact with key central nervous system targets . Research on structurally related compounds indicates that benzylpiperazines can act as sigma-1 receptor (σ1R) antagonists, a mechanism of interest for developing novel therapies for neuropathic pain . Furthermore, some derivatives display a complex pharmacological profile, interacting with monoamine systems in a manner that may involve serotonin and dopamine receptors, making them subjects of study in neuropharmacology . This specific derivative, with its additional 4-methylbenzyl group, is of particular interest for structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, and metabolic stability within this chemical space . It serves as a key intermediate for medicinal chemists designing and synthesizing novel ligands for G-protein coupled receptors (GPCRs) and monoamine transporters . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-benzyl-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIYLIRBEDSOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(4-methylbenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine and butyrylcholine, respectively. By inhibiting these enzymes, the compound increases the levels of acetylcholine and butyrylcholine in the synaptic cleft, leading to enhanced cholinergic transmission .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity/Property Key Findings
1-Benzyl-4-(4-methylbenzyl)piperazine N1: Benzyl; N4: 4-methylbenzyl BChE inhibition (IC₅₀: 0.092 µM) 15.4-fold more potent than donepezil
1-Benzyl-4-(4-trifluoromethylbenzyl)piperazine N4: 4-CF₃-benzyl BChE inhibition (IC₅₀: ~1.419 µM) Reduced potency compared to 4-methyl derivative
N-Benzylpiperazine (BZP) N1: Benzyl; N4: H Psychostimulant Lower metabolic stability; hallucinogenic effects
1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine N1: 3-Cl-benzyl; N4: Tosyl Enzyme inhibition (Unspecified) Enhanced solubility due to sulfonyl group
1-Benzyl-4-(2-pyridinecarbonyl)piperazine (Trelibet) N4: Pyridinecarbonyl Metabolite profile Rapid metabolism via hepatic enzymes

Key Observations:

Substituent Effects on Cholinesterase Inhibition :

  • The 4-methylbenzyl group in this compound confers superior BChE inhibitory activity (IC₅₀: 0.092 µM) compared to derivatives with 4-trifluoromethylbenzyl (IC₅₀: ~1.419 µM) or 4-chlorophenyl groups. The methyl group’s hydrophobicity likely enhances binding to the enzyme’s active site .
  • In contrast, electron-withdrawing groups (e.g., CF₃) reduce potency, suggesting steric and electronic compatibility are critical for enzyme interaction .

Receptor Affinity and Selectivity :

  • Compared to 1-benzyl-4-(piperazin-1-yl)-1H-indole derivatives, which exhibit 5-HT₆ receptor affinity (Ki = 18–845 nM), this compound’s lack of an indole moiety may reduce off-target receptor interactions, improving selectivity .

Physicochemical Properties :

  • Solubility : Derivatives with ethylene or methylene spacers between the piperazine and aromatic groups (e.g., 8ac, 8ad) exhibit higher aqueous solubility (80+ µM) than those with direct benzyl attachment (20 µM) . The 4-methylbenzyl group’s hydrophobicity may reduce solubility relative to spacered analogues.
  • pKa : The pKa of the piperazine nitrogen in this compound is estimated to be ~6–7, similar to compounds with ethylene spacers, favoring ionization at physiological pH .

Metabolic Stability and Degradation Pathways

  • Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation or N-oxide formation) . The 4-methylbenzyl group in this compound may slow degradation compared to N-benzylpiperazine (BZP), which undergoes rapid dealkylation .
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group (electron-donating) stabilizes the benzylpiperazine structure against radical cation formation during mass spectrometric fragmentation, unlike derivatives with NO₂ or CF₃ groups .

Toxicological and Pharmacokinetic Considerations

  • Designer Drug Analogues: Unlike illicit benzylpiperazines (e.g., BZP, TFMPP), this compound lacks documented hallucinogenic effects, likely due to reduced cross-reactivity with serotonin and dopamine receptors .
  • Comparative Clearance : Piperazine isosteres (e.g., morpholine, piperidine) exhibit lower metabolic clearance but reduced potency, highlighting the irreplaceable role of the piperazine core in maintaining activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-benzyl-4-(4-methylbenzyl)piperazine, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via nucleophilic substitution and acylation reactions. Key steps include:

  • Benzylation : React piperazine with benzyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃, DMF, 60°C) to introduce the benzyl group .

  • 4-Methylbenzyl substitution : Use a coupling agent like EDCI/HOBt to attach 4-methylbenzyl groups via amidation or alkylation .

  • Optimization : Solvent selection (e.g., DCM/water biphasic systems) and catalyst use (e.g., CuSO₄/sodium ascorbate for click chemistry) enhance yields to >75% .

    • Key Table :
StepReagents/ConditionsYield (%)Reference
BenzylationBenzyl chloride, K₂CO₃, DMF, 60°C68
4-Methylbenzyl couplingEDCI/HOBt, DCM, rt72

Q. How can researchers characterize this compound and confirm its purity?

  • Analytical Methods :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for benzyl (δ 3.5–4.0 ppm) and piperazine ring (δ 2.5–3.0 ppm) signals .
  • LC-MS : Confirm molecular weight (MW: 294.4 g/mol) and detect impurities using reverse-phase C18 columns .
  • TLC : Monitor reaction progress with hexane/ethyl acetate (1:2) as the mobile phase .

Q. What solvent systems are suitable for improving the compound’s solubility and stability?

  • Solubility : The compound is lipophilic; use DMSO or ethanol for dissolution (solubility: ~15 mg/mL in DMSO) .
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid aqueous buffers with pH >8 to minimize hydrolysis .

Advanced Research Questions

Q. How does structural modification of this compound impact its structure-activity relationships (SAR) in biological assays?

  • Methodology :

  • Substituent variation : Replace 4-methylbenzyl with nitro (e.g., 3-nitrobenzyl) or halogenated (e.g., 4-chlorobenzyl) groups to assess changes in receptor binding affinity .
  • Piperazine ring modification : Compare activity of bicyclic analogs (e.g., bicyclo[2.2.1]heptene derivatives) to evaluate steric effects on target engagement .
    • Key Finding : 4-Methylbenzyl enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity assays .

Q. What in vitro and in vivo models are appropriate for studying the compound’s pharmacological effects?

  • In vitro :

  • Cancer : Test antiproliferative activity against HeLa or MCF-7 cells (IC₅₀ determination via MTT assay) .
  • Neurology : Assess dopamine receptor binding in SH-SY5Y neuronal cells .
    • In vivo : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic profiling (t½ = ~4.2 hrs) and neurobehavioral studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for IC₅₀ comparison) .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers due to solvent effects (e.g., DMSO cytotoxicity >1%) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or sigma receptors (PDB: 6DK1). Validate with MD simulations (GROMACS) .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., benzyl group for hydrophobic pockets) using Schrödinger Suite .

Q. What strategies mitigate toxicity while retaining efficacy in preclinical studies?

  • Prodrug design : Conjugate with PEG or glucose to enhance solubility and reduce hepatotoxicity .
  • Dose optimization : Conduct acute toxicity studies in mice (LD₅₀ > 200 mg/kg) and adjust dosing regimens based on AUC calculations .

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